Dibismuth molybdenum hexaoxide

Übersicht

Beschreibung

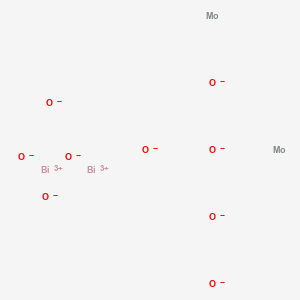

Dibismuth molybdenum hexaoxide is a useful research compound. Its molecular formula is Bi2Mo2O9-12 and its molecular weight is 753.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

Dibismuth molybdenum hexaoxide can be synthesized through hydrothermal methods, which allow for control over the pH and the bismuth to molybdenum ratio, leading to the formation of distinct crystalline phases. The compound typically presents a layered structure that can influence its reactivity and stability under different conditions .

Catalysis

This compound is recognized for its catalytic properties, particularly in oxidation reactions. It has been utilized in:

- Propylene Selective Oxidation : The compound serves as a catalyst in the production of acrolein through selective oxidation processes.

- Ammonia Oxidation : It plays a role in the synthesis of acrylonitrile from ammonia, highlighting its utility in industrial chemical processes .

Environmental Remediation

The photocatalytic capabilities of this compound allow it to effectively degrade harmful organic pollutants. It has shown promise in:

- Air Purification : The compound can break down hazardous substances in the air, contributing to environmental cleanup efforts.

- Water Treatment : Its photocatalytic activity can also be harnessed to remove contaminants from water sources, making it valuable for sustainable practices .

Biomedical Applications

Recent studies have explored the potential of this compound in biomedical fields due to its biocompatibility and low cytotoxicity. Notable applications include:

- Antimicrobial Activity : Research indicates that bismuth compounds exhibit significant antimicrobial properties, making this compound a candidate for developing new antibacterial agents .

- Anti-inflammatory Effects : Studies have demonstrated that bismuth compounds can inhibit lipoxygenase enzymes, suggesting potential therapeutic uses in treating inflammatory conditions .

Case Study 1: Photocatalytic Degradation of Pollutants

In a controlled study, this compound was tested for its ability to degrade organic dyes under UV light. The results indicated a significant reduction in dye concentration over time, demonstrating the compound's effectiveness as a photocatalyst.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of this compound against various bacterial strains. The findings revealed that the compound exhibited higher antibacterial activity compared to traditional antibiotics, suggesting its potential use in medical applications.

Analyse Chemischer Reaktionen

Catalytic Reactions

Bi₂MoO₆ is widely used as a catalyst in oxidation reactions, particularly for alkene oxidation and methanol oxidation.

Propylene Oxidation

Bi₂MoO₆ exhibits high activity for propylene oxidation to acrolein (CH₂=CHCHO). The reaction mechanism involves:

-

Oxygen mobility : Lattice oxygen participates in the redox cycle, with oxygen desorption occurring at lower temperatures compared to pure MoO₃ .

-

Structural effects : Mesoscale composites of Bi₂MoO₆ nanocrystals and MoO₃ nanobelts show enhanced activity due to epitaxial interactions that distort the Bi₂MoO₆ lattice, increasing oxygen mobility .

Methanol Oxidation

Bi₂MoO₆ catalyzes methanol oxidation to formaldehyde (HCHO) under isothermal conditions (280°C). Selectivity depends on surface acidity/basicity:

Catalysis results table (adapted from ):

| Catalyst | Surface Area (m²/g) | Selectivity to FM (%) | Selectivity to CO₂ (%) |

|---|---|---|---|

| 1Bi:1V (620°C) | 10.9 | 89.8 | 9.9 |

| 1Bi:1V (825°C) | 0.1 | 83.8 | 12.0 |

| 6Bi:1V | 0.1 | 72.0 | 17.5 |

Oxygen Reduction

Bi₂MoO₆ exhibits bifunctional catalytic properties due to two types of Mo-O bonds (tetrahedral and octahedral). IR spectroscopy reveals terminal and bridging oxygen species at the catalyst surface, which facilitate oxygen adsorption and transfer .

Phase Identification

Raman spectroscopy identifies Bi₂MoO₆ in γ-phase (γ-Bi₂MoO₆) with characteristic bands at 720–780 cm⁻¹ (Mo-O stretching) . Other phases like α-Bi₂Mo₃O₁₂ and Bi₆Mo₂O₁₅ may coexist depending on synthesis conditions .

Raman spectral features :

-

γ-Bi₂MoO₆ : Dominant peak at ~750 cm⁻¹ (Mo-O symmetric stretch).

Surface Chemistry

XPS analysis reveals Bi and Mo in +3 and +6 oxidation states, respectively. Surface oxygen species include O⁻ and O²⁻, influencing redox activity . Acidic sites (Lewis/Brønsted) correlate with DME formation, while basic sites favor CO/CO₂ .

Stability and Performance Factors

-

Surface area : Higher surface areas (e.g., 10.9 m²/g for Bi:V=1:1 calcined at 620°C) do not always correlate with activity, as bulk diffusion dominates .

-

Calcination temperature : High temperatures (≥825°C) reduce surface area but alter surface acidity, affecting selectivity .

-

Support effects : Silica-supported Bi₂MoO₆ retains catalytic species but requires higher Mo loading to achieve comparable activity .

Eigenschaften

CAS-Nummer |

13595-85-2 |

|---|---|

Molekularformel |

Bi2Mo2O9-12 |

Molekulargewicht |

753.9 g/mol |

IUPAC-Name |

dibismuth;molybdenum;oxygen(2-) |

InChI |

InChI=1S/2Bi.2Mo.9O/q2*+3;;;9*-2 |

InChI-Schlüssel |

DKUYEPUUXLQPPX-UHFFFAOYSA-N |

Kanonische SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Bi+3].[Bi+3] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.